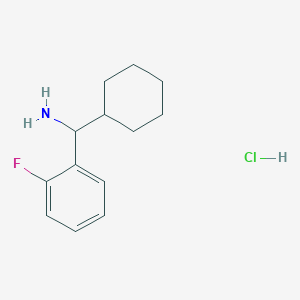

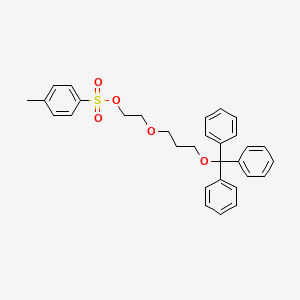

Toluene-4-sulfonic acid 2-(3-trityloxy-propoxy)-ethyl ester

Übersicht

Beschreibung

Toluene-4-sulfonic acid 2-(3-trityloxy-propoxy)-ethyl ester (T-4-SA-2-TPE) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that has a melting point of approximately 220 °C and a boiling point of approximately 290 °C. It is soluble in water, ethanol, and methanol, making it ideal for use in aqueous solutions.

Wissenschaftliche Forschungsanwendungen

Intrinsically Stretchable Electrochromic Displays

Toluene-4-sulfonic acid plays a role in the fabrication of stretchable, electrochromic films by forming a uniform composite with poly(3,4-ethylenedioxythiophene) and polyurethane. This innovative material demonstrates reversible electrochromism without the need for an external conductive support, presenting potential applications in flexible electronic displays and wearable technology. The color change feature of this film can be quantified through digital image analysis, enhancing its application in visual displays (Kai et al., 2017).

Synthesis of Substituted Furans

The compound's acidic properties facilitate the transformation of alkyl esters into substituted furans, showcasing its utility in organic synthesis. Specifically, when methyl and ethyl esters of certain acids are heated in toluene in the presence of p-toluene sulfonic acid, they form substituted furanones, which are valuable in the synthesis of various organic compounds (Kulinkovich et al., 1988).

Esterification Reactions

Toluene-4-sulfonic acid is utilized in the catalysis of esterification reactions, as demonstrated in the synthesis of oleic acid esters. This process is pivotal in the production of biodiesel and other ester-based chemicals, highlighting the acid's importance in renewable energy and green chemistry applications (Lacaze-Dufaure & Mouloungui, 2000).

Surfactant Synthesis

The sulfonic acid component aids in the synthesis of surfactants by catalyzing the reaction between specific alcohols and acids. This process is crucial in the creation of surfactants for various industrial applications, including detergents and emulsifiers, demonstrating the compound's versatility in chemical manufacturing (Xuechuan, 2012).

Analytical Chemistry Applications

A novel application in analytical chemistry involves the use of toluene-4-sulfonic acid derivatives for the sensitive determination of free fatty acids in biological samples. This technique employs high-performance liquid chromatography with fluorescence detection, underlining the compound's significant role in advancing analytical methodologies (Dong et al., 2018).

Eigenschaften

IUPAC Name |

2-(3-trityloxypropoxy)ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32O5S/c1-26-18-20-30(21-19-26)37(32,33)36-25-24-34-22-11-23-35-31(27-12-5-2-6-13-27,28-14-7-3-8-15-28)29-16-9-4-10-17-29/h2-10,12-21H,11,22-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXPELCKUYPFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.